Cabozantinib N-oxide

CAS No.: 1621681-63-7

Cat. No.: VC2878736

Molecular Formula: C28H24FN3O6

Molecular Weight: 517.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1621681-63-7 |

|---|---|

| Molecular Formula | C28H24FN3O6 |

| Molecular Weight | 517.5 g/mol |

| IUPAC Name | 1-N-[4-(6,7-dimethoxy-1-oxidoquinolin-1-ium-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |

| Standard InChI | InChI=1S/C28H24FN3O6/c1-36-24-15-21-22(16-25(24)37-2)32(35)14-11-23(21)38-20-9-7-19(8-10-20)31-27(34)28(12-13-28)26(33)30-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,30,33)(H,31,34) |

| Standard InChI Key | FKJJTKYQXXLFPS-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C[N+](=C2C=C1OC)[O-])OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |

| Canonical SMILES | COC1=CC2=C(C=C[N+](=C2C=C1OC)[O-])OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |

Introduction

Chemical Properties and Structure

Cabozantinib N-oxide has distinct chemical properties that characterize its molecular identity and physical attributes. These properties are essential for analytical identification, quality control, and understanding its behavior in biological systems.

Basic Chemical Information

The following table presents the fundamental chemical information for Cabozantinib N-oxide:

| Property | Information |

|---|---|

| IUPAC Name | 4-(4-(1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxamido)phenoxy)-6,7-dimethoxyquinoline 1-oxide |

| CAS Number | 1621681-63-7 |

| Molecular Formula | C28H24FN3O6 |

| Molecular Weight | 517.51 g/mol |

| Appearance | Off-white solid |

| Solubility | Methanol |

| Storage Condition | 2-8°C |

Structural Features

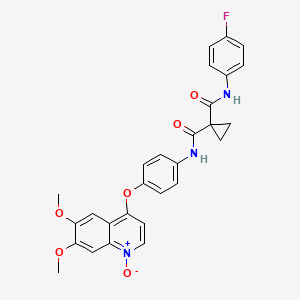

Cabozantinib N-oxide features a modified quinoline structure with an N-oxide group, which distinguishes it from the parent compound cabozantinib. The molecular structure includes:

-

A quinoline core with an N-oxide group

-

6,7-dimethoxy substitution on the quinoline ring

-

A phenoxy linker connecting to a substituted amide group

-

A cyclopropane dicarboxamide moiety

-

A terminal 4-fluorophenyl group

The SMILE notation for the compound is: [O-][N+]1=CC=C(OC2=CC=C(NC(C3(CC3)C(NC4=CC=C(F)C=C4)=O)=O)C=C2)C5=CC(OC)=C(OC)C=C51

The N-oxide functional group is formed through oxidation of the nitrogen atom in the quinoline ring of cabozantinib, resulting in a positively charged nitrogen atom and a negatively charged oxygen atom, creating a dipolar structure that significantly alters the compound's physicochemical properties compared to the parent drug.

Metabolism and Formation

Enzymatic Pathways

Cabozantinib N-oxide is predominantly formed through the oxidative metabolism of cabozantinib by hepatic cytochrome P450 enzymes. Research has demonstrated that CYP3A4 is the primary enzyme responsible for this biotransformation, with CYP2C9 playing a minor role .

In vitro studies using human hepatic microsomes have identified Cabozantinib N-oxide as the predominant metabolite (designated as M3) among three major metabolites detected after incubation with human liver microsomes . The formation of this metabolite is strictly NADPH-dependent, confirming the involvement of cytochrome P450 enzymes in the oxidation process .

Analytical Methods for Detection

Chromatographic Techniques

The detection and quantification of Cabozantinib N-oxide in various matrices typically involve sophisticated analytical methods. Based on reported studies, high-performance liquid chromatography (HPLC) has been successfully employed for the separation of cabozantinib and its metabolites, including Cabozantinib N-oxide .

In research settings, the following analytical approach has been documented:

-

HPLC separation of cabozantinib metabolites

-

Identification of Cabozantinib N-oxide through comparison with a reference standard

-

Confirmation of the metabolite structure using mass spectrometry

Such analytical methods are essential for metabolism studies, quality control testing, and stability assessments of pharmaceutical formulations containing cabozantinib.

Reference Standards

Pharmacological Significance

Relation to Parent Drug Activity

Cabozantinib, the parent compound, is a multi-targeted tyrosine kinase inhibitor that suppresses tumor growth through several mechanisms. It inhibits specific receptor tyrosine kinases including VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . These inhibitory effects contribute to the drug's ability to suppress metastasis, angiogenesis, and oncogenesis.

While detailed pharmacological data specifically for Cabozantinib N-oxide is limited in the available literature, N-oxidation of drugs generally can significantly alter their:

Implications for Drug Development

Understanding the formation and properties of Cabozantinib N-oxide has several implications for drug development and clinical use:

-

Potential for drug-drug interactions: Since CYP3A4 is the primary enzyme responsible for forming Cabozantinib N-oxide, co-administration of CYP3A4 inhibitors or inducers could significantly alter cabozantinib metabolism and potentially its efficacy and safety profile

-

Biomarker potential: Monitoring the formation of Cabozantinib N-oxide could potentially serve as a biomarker for CYP3A4 activity in patients, helping to identify those who might metabolize the drug differently

-

Development of improved analogs: Understanding the metabolic pathways leading to Cabozantinib N-oxide formation might inform the design of new cabozantinib analogs with improved pharmacokinetic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume